molecular formula C22H22N6O3 B2572320 6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine CAS No. 1021248-64-5

6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine

Cat. No.: B2572320
CAS No.: 1021248-64-5
M. Wt: 418.457
InChI Key: WMBFNYVZEGZTEC-UHFFFAOYSA-N
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Description

6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine is a complex organic compound that features a combination of benzodioxole, piperazine, pyridazine, and pyridine moieties

Mechanism of Action

    Target of Action

    The compound “Benzo[d][1,3]dioxol-5-yl(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone” contains a benzodioxole moiety, which is found in a variety of naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities . The specific targets of this compound would depend on the other functional groups present in the molecule and their spatial arrangement.

    Biochemical Pathways

    Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Compounds with similar structures have been found to interact with various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and piperazine intermediates, followed by their coupling with pyridazine and pyridine derivatives. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound’s potential pharmacological properties could be explored for the development of new drugs, particularly in areas like oncology and neurology.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxole Derivatives: Compounds like 1,3-benzodioxole-5-carboxylic acid share the benzodioxole moiety and exhibit similar chemical properties.

    Piperazine Derivatives: Compounds containing the piperazine ring, such as certain antihistamines and antipsychotics, have comparable structural features.

    Pyridazine and Pyridine Derivatives: These include various heterocyclic compounds used in medicinal chemistry for their biological activity.

Uniqueness

What sets 6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine apart is the unique combination of these moieties in a single molecule, potentially offering a distinct profile of biological activity and chemical reactivity.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-15-3-2-4-19(23-15)24-20-7-8-21(26-25-20)27-9-11-28(12-10-27)22(29)16-5-6-17-18(13-16)31-14-30-17/h2-8,13H,9-12,14H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBFNYVZEGZTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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